Wheat flour - 130498-22-5

Wheat flour

Catalog Number: EVT-1518737
CAS Number: 130498-22-5
Molecular Formula: C58H95N19O16
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Wheat flour is derived from milling wheat grains. The milling process involves grinding the grain into a fine powder while separating the bran and germ from the endosperm. The nutritional composition of wheat flour varies depending on the type of wheat used and the milling process applied.

Classification

Wheat flour can be classified into several categories based on protein content:

  • All-purpose flour: Moderate protein content (10-12%)
  • Bread flour: Higher protein content (12-14%) for better gluten formation
  • Cake flour: Lower protein content (7-9%) for tender baked goods
  • Whole wheat flour: Contains the entire grain, including bran and germ
Synthesis Analysis

The synthesis of wheat flour involves several steps:

  1. Harvesting: Mature wheat grains are harvested from fields.
  2. Cleaning: Grains are cleaned to remove impurities such as stones and dust.
  3. Milling: The cleaned grains are milled to separate the endosperm from the bran and germ. This can be done using various milling techniques, including roller milling and stone milling.
  4. Enrichment: Some flours are enriched with vitamins and minerals, such as folic acid, to enhance nutritional value.

Methods

The milling process can be categorized into two main methods:

  • Stone Milling: Traditional method that retains more nutrients but produces a coarser texture.
  • Roller Milling: Modern method that produces finer flour with a longer shelf life.
Molecular Structure Analysis

Wheat flour primarily consists of carbohydrates, proteins, lipids, vitamins, and minerals. The molecular structure of its main components includes:

  • Starch: Composed of amylose and amylopectin; amylose typically constitutes 25% while amylopectin makes up 75% of starch in bread wheat.
  • Proteins: Mainly gluten proteins (gliadin and glutenin), which form gluten when mixed with water.

Structure Data

The average molecular weight of gluten proteins varies but can be substantial due to their polymeric nature. Amylose has a linear structure while amylopectin is branched.

Chemical Reactions Analysis

Wheat flour undergoes various chemical reactions during baking:

  • Hydration: Water interacts with gluten proteins, causing them to swell and form a network.
  • Gelatinization: Heating causes starch granules to absorb water and swell, leading to thickening.
  • Maillard Reaction: A complex reaction between amino acids and reducing sugars that contributes to browning and flavor development during baking.

Technical Details

The Maillard reaction typically occurs at temperatures above 140°C (284°F), resulting in the formation of complex flavor compounds.

Mechanism of Action

The mechanism by which wheat flour functions in baking involves several processes:

  1. Gluten Formation: When water is added to flour, gliadin and glutenin proteins hydrate and form gluten networks that provide structure.
  2. Starch Gelatinization: Upon heating, starches gelatinize, contributing to the texture of baked products.
  3. Gas Retention: The gluten network traps gases produced by yeast or chemical leaveners, allowing dough to rise.

Process Data

The optimal hydration level for developing gluten is around 60-65% water relative to the weight of the flour.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Ranges from white (refined) to brown (whole grain).
  • Texture: Varies from fine powder (cake flour) to coarse (whole wheat).
  • Moisture Content: Typically around 12-14%.

Chemical Properties

  • pH Level: Generally neutral (around 6.0 - 7.0).
  • Nutritional Composition:
    • Carbohydrates: Approximately 75%
    • Proteins: Approximately 10-15%
    • Fats: Approximately 1-2%
Applications

Wheat flour has numerous scientific applications beyond its culinary uses:

  • Food Science Research: Studying the properties of gluten for improved baking performance.
  • Nutritional Studies: Investigating the effects of fortified flours on public health.
  • Material Science: Exploring biodegradable materials derived from starch components.

Properties

CAS Number

130498-22-5

Product Name

Wheat flour

Molecular Formula

C58H95N19O16

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